molecular formula C15H10N6O2S B2420071 N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1207006-20-9

N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2420071
CAS No.: 1207006-20-9
M. Wt: 338.35
InChI Key: CBKSIBIONDGFOI-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C15H10N6O2S and its molecular weight is 338.35. The purity is usually 95%.
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Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, with a CAS number of 1207006-20-9, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potentials.

The molecular formula of this compound is C15H10N6O2SC_{15}H_{10}N_{6}O_{2}S, and it has a molecular weight of 338.3 g/mol. The structure includes a furan ring and a thiazole moiety, which are essential for its biological activity.

PropertyValue
CAS Number1207006-20-9
Molecular FormulaC15H10N6O2S
Molecular Weight338.3 g/mol
StructureChemical Structure

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Antiproliferative Activity :
    • Studies have shown that derivatives containing thiazole and furan groups can inhibit the proliferation of cancer cell lines such as MCF-7 (breast), HCT116 (colon), and PC3 (prostate). For instance, compounds from related studies demonstrated IC50 values indicating effective antiproliferative properties against these cell lines .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves interaction with specific molecular targets. For example, molecular docking studies have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for these compounds, suggesting their role in angiogenesis inhibition .
  • Anticonvulsant Properties :
    • Some thiazole derivatives have been reported to possess anticonvulsant activities, which may be attributed to their ability to modulate neurotransmitter systems or ion channels .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation :
    • A study synthesized various thiazole-furan derivatives and evaluated their antiproliferative activities using an MTT assay. The results indicated promising activity against multiple cancer cell lines, with some compounds showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies :
    • Molecular docking studies revealed that certain derivatives bind effectively to VEGFR-2, potentially inhibiting its activity and thereby impacting tumor growth and metastasis .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicated that modifications in the phenyl or furan rings significantly influence the biological activity of these compounds. Electron-donating groups were found to enhance antiproliferative effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide as an anticancer agent. The compound's structure suggests it may interact with various cellular pathways involved in tumor growth and proliferation.

Case Studies and Findings

  • A study demonstrated that derivatives containing the thiazole moiety exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colorectal (HCT116) cancers. The IC50 values for some derivatives were reported as low as 5.71 μM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Structure-activity relationship (SAR) analyses revealed that the presence of electron-withdrawing groups on the phenyl ring enhances anticancer efficacy. For instance, compounds with chlorine substitutions showed improved selectivity and potency against cancer cell lines .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. The thiazole ring is known for its ability to enhance the bioactivity of compounds against bacterial strains.

Research Insights

  • Preliminary evaluations indicated that certain thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds were found to outperform conventional antibiotics in specific assays .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Neurological Applications

The compound's potential in treating neurological disorders, particularly epilepsy and neurodegenerative diseases, is another area of active research.

Experimental Evidence

  • In anticonvulsant studies, thiazole-based compounds have shown protective effects in animal models of seizures. For example, specific analogues demonstrated a high protection index in electroshock seizure tests, suggesting their utility as therapeutic agents for epilepsy .
  • The incorporation of tetrazole rings has been linked to enhanced neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and other cognitive impairments .

Structure and Mechanism of Action

The unique structural features of this compound contribute significantly to its biological activities:

Feature Description
Furan Ring Contributes to electron delocalization enhancing reactivity
Thiazole Moiety Known for biological activity; involved in drug interactions
Tetrazole Group Enhances solubility and bioavailability

The combination of these structural elements allows for diverse interactions with biological targets, enhancing the compound's therapeutic potential.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O2S/c22-14(10-3-1-4-11(7-10)21-9-16-19-20-21)18-15-17-12(8-24-15)13-5-2-6-23-13/h1-9H,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKSIBIONDGFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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